molecular formula C20H14Cl2N6O4 B12160288 N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

Cat. No.: B12160288
M. Wt: 473.3 g/mol
InChI Key: CHKXIJIGJKWXBV-UHFFFAOYSA-N
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Description

N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a synthetic organic compound characterized by its complex structure, which includes indole derivatives and hydrazide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the following steps:

    Formation of Indole Derivatives: The initial step involves the synthesis of 5-chloro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. This can be achieved through the chlorination of indole-2,3-dione followed by formylation.

    Condensation Reaction: The aldehyde groups of the indole derivatives are then reacted with butanedihydrazide under acidic or basic conditions to form the final compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: Used in studies exploring enzyme inhibition and protein binding.

    Materials Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N’~1~,N’~4~-bis(indol-3-ylmethylene)butanedihydrazide: Similar structure but lacks the chloro substituent.

    N’~1~,N’~4~-bis(2-oxoindolin-3-ylidene)butanedihydrazide: Contains oxoindoline instead of indole.

Uniqueness

N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is unique due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H14Cl2N6O4

Molecular Weight

473.3 g/mol

IUPAC Name

N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]butanediamide

InChI

InChI=1S/C20H14Cl2N6O4/c21-9-1-3-13-11(7-9)17(19(31)23-13)27-25-15(29)5-6-16(30)26-28-18-12-8-10(22)2-4-14(12)24-20(18)32/h1-4,7-8,23-24,31-32H,5-6H2

InChI Key

CHKXIJIGJKWXBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O

Origin of Product

United States

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